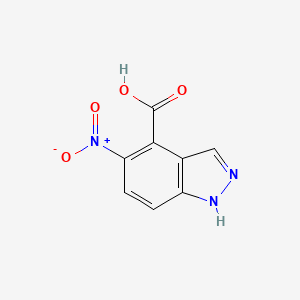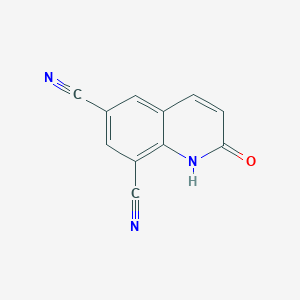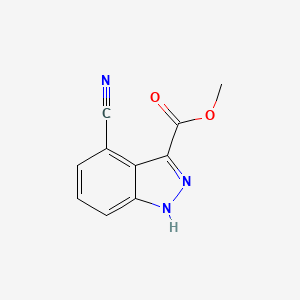![molecular formula C10H11ClO B1455504 [1-(2-Chlorophenyl)cyclopropyl]methanol CAS No. 886366-24-1](/img/structure/B1455504.png)
[1-(2-Chlorophenyl)cyclopropyl]methanol
説明
“[1-(2-Chlorophenyl)cyclopropyl]methanol” is a chemical compound with the CAS Number 886366-24-1 . It has a molecular weight of 182.65 and its IUPAC name is [1-(2-chlorophenyl)cyclopropyl]methanol . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “[1-(2-Chlorophenyl)cyclopropyl]methanol” is 1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(2-Chlorophenyl)cyclopropyl]methanol” has a molecular weight of 182.65 . It is an oil at room temperature . The compound has an InChI code of 1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 , which provides information about its molecular structure.科学的研究の応用
Cyclopropane-shift Reactions
Wakasugi et al. (2000) explored the novel cyclopropane-shift type reaction of diaryl(2-halogenocyclopropyl)methanols, utilizing Lewis acids. This methodology facilitated the construction of complex structures like 1-aryl-3-chloro-1,2-methanoindans and 1-aryl-3-methylnaphthalenes, demonstrating the compound's utility in synthesizing novel chemical entities (Wakasugi, Y. Nishii, & Y. Tanabe, 2000).
Hydroxylation/Halocyclization
Mothe et al. (2011) described a Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols, including [1-(2-Chlorophenyl)cyclopropyl]methanol, to efficiently produce 3-halohydrofurans. This reaction proceeds under mild conditions, showcasing the compound's reactivity towards forming cyclic structures with potential application in medicinal chemistry (Mothe, Kothandaraman, Rao, & Chan, 2011).
Antitubercular Activities
Bisht et al. (2010) conducted a study on the synthesis and optimization of antitubercular activities in a series of [4-(aryloxy)phenyl]cyclopropyl methanols, demonstrating the potential of [1-(2-Chlorophenyl)cyclopropyl]methanol derivatives in combating Mycobacterium tuberculosis. This research underscores the compound's relevance in developing new therapeutic agents (Bisht et al., 2010).
Biocatalytic Synthesis
Chen et al. (2021) highlighted the green, economic, and efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant E. coli as a whole-cell catalyst. This study presents an innovative approach to synthesizing chiral intermediates, demonstrating the compound's utility in environmentally friendly chemical processes (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) embarked on synthesizing [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, examining their anticancer and antituberculosis activities. This research opens pathways to new therapeutic agents, underscoring the compound's potential in drug development (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJIRBQNWKFGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)cyclopropyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




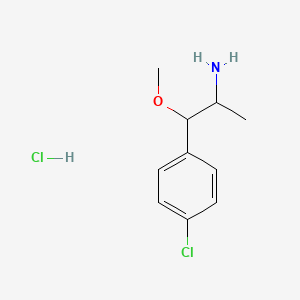
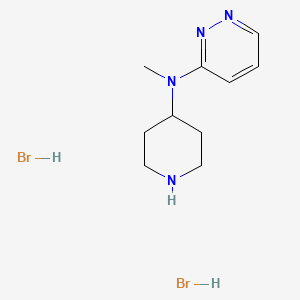

amine](/img/structure/B1455427.png)





![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
